2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid

logP lipophilicity physicochemical properties

2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid (CAS 2097954-48-6) is a synthetic, non-proteinogenic amino acid derivative characterized by a Cbz-protected amine and a δ,δ-difluorinated pentanoic acid backbone. It is primarily used as a chiral building block for peptide synthesis and medicinal chemistry.

Molecular Formula C13H15F2NO4
Molecular Weight 287.26 g/mol
Cat. No. B13467252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid
Molecular FormulaC13H15F2NO4
Molecular Weight287.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCC(F)F)C(=O)O
InChIInChI=1S/C13H15F2NO4/c14-11(15)7-6-10(12(17)18)16-13(19)20-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,19)(H,17,18)
InChIKeyAWNIHWGGSZTNJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid (CAS 2097954-48-6): Chemical Profile and Procurement Context


2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid (CAS 2097954-48-6) is a synthetic, non-proteinogenic amino acid derivative characterized by a Cbz-protected amine and a δ,δ-difluorinated pentanoic acid backbone. It is primarily used as a chiral building block for peptide synthesis and medicinal chemistry [1]. The compound is available in both enantiomeric forms, including (2R)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid (CAS 2349754-59-0) . Computed physicochemical properties from PubChem include a molecular weight of 287.26 g/mol, XLogP3 of 2.6, and a topological polar surface area of 75.6 Ų [1].

Why Cbz-Norvaline or Boc-Protected Analogs Cannot Simply Replace 2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid in δ-Difluoro-Sensitive Applications


Substituting this compound with its non-fluorinated analogue (e.g., Cbz-norvaline) or mono-fluorinated variants directly impacts the electronic and steric properties of the incorporated peptide or ligand. The gem-difluoromethylene group at the δ-position introduces a strong electron-withdrawing inductive effect that modulates the acidity of the terminal carboxylic acid, alters local conformational preferences via the fluorine gauche effect, and significantly enhances resistance to cytochrome P450-mediated oxidative metabolism—a well-established class effect of gem-difluoro amino acids [1]. Furthermore, the Cbz protecting group dictates orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS); switching to Boc-protected analogs introduces different acidic lability profiles that may be incompatible with existing synthetic schemes [2].

2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid: Quantitative Differentiation from Closest Analogs


Lipophilicity Control: XLogP3 Comparison with Non-Fluorinated Cbz-Norvaline

The target compound exhibits an XLogP3 of 2.6, which is nearly identical to that of its non-fluorinated analogue Cbz-norvaline (XLogP3 = 2.56) [1]. This indicates that the gem-difluoro substitution at the δ-position introduces minimal perturbation to overall lipophilicity, preserving the compound's compatibility with existing formulation and permeability profiles while adding the metabolic stability benefits of fluorination.

logP lipophilicity physicochemical properties

Topological Polar Surface Area (TPSA) Conservation vs. Non-Fluorinated Analogue

The topological polar surface area (TPSA) of the target compound is 75.6 Ų, which is essentially identical to that of Cbz-norvaline (75.63 Ų) [1]. Both values fall well within the Veber rule threshold of <140 Ų for oral bioavailability. The conservation of TPSA confirms that the difluoro substitution does not introduce additional hydrogen-bonding capacity that could negatively impact membrane permeability.

polar surface area bioavailability drug-likeness

Enantiomeric Purity and Synthetic Accessibility: Benchmark from δ,δ-Difluoronorvaline Synthesis

A published synthesis of δ,δ-difluoronorvaline hydrochloride via deoxofluorination of the corresponding aldehyde achieved an enantiomeric excess of at least 36% ee [1]. This establishes a synthetic baseline for the free amino acid form. For the Cbz-protected derivative, procurement from commercial suppliers typically delivers HPLC purity ≥95% and defined stereochemistry (single enantiomer or racemate), which directly impacts downstream diastereoselectivity in peptide coupling reactions.

enantiomeric excess chiral synthesis deoxofluorination

Metabolic Stability: Class-Level Advantage of Geminal Difluoro Substitution in Amino Acid Building Blocks

Incorporation of gem-difluoro amino acids into peptides is a well-established strategy for enhancing proteolytic stability. The electron-withdrawing nature of the CF₂ group reduces the electron density on the adjacent peptide bond, rendering it less susceptible to serine and cysteine protease cleavage [1]. While direct half-life comparison data for the Cbz-protected δ,δ-difluoronorvaline-containing peptide versus the non-fluorinated analogue are not publicly available, studies on structurally analogous γ,γ-difluoroglutamine and δ,δ-difluoroleucine derivatives demonstrate increased resistance to enzymatic degradation in plasma and liver microsome assays [2]. This class-level advantage is the primary driver for selecting δ,δ-difluoro amino acids over their non-fluorinated counterparts.

metabolic stability proteolytic resistance fluorine effect

Target Applications for 2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid in MedChem and Peptide Synthesis Programs


Solid-Phase Peptide Synthesis (SPPS) of Metabolically Stabilized Peptide Ligands

The Cbz protecting group allows orthogonal deprotection strategies (hydrogenolysis or acid-sensitive cleavage) compatible with Fmoc/tBu SPPS protocols. The δ,δ-difluoro moiety enhances proteolytic resistance of the resulting peptide, making this building block suitable for incorporating stability at specific positions in peptide sequences destined for in vivo pharmacological evaluation. The negligible lipophilicity shift versus non-fluorinated norvaline [1] minimizes unexpected pharmacokinetic deviations.

Protease Inhibitor Lead Optimization via Fluorinated Warhead or P2/P3 Residue Insertion

The electron-withdrawing CF₂ group can modulate the electrophilicity of adjacent carbonyl groups and influence hydrogen-bonding networks in protease active sites. This compound serves as a precursor for synthesizing difluoroketone or difluorostatone warheads targeting cysteine and serine proteases, where the gem-difluoro substitution is known to enhance inhibitory potency by mimicking tetrahedral transition states [2].

19F NMR Probe Development for Conformational and Binding Studies

The terminal CHF₂ moiety provides a sensitive 19F NMR handle for monitoring peptide conformation, protein-ligand binding, and metabolic fate without introducing additional bulky reporter groups. The conservation of TPSA relative to non-fluorinated analogs [1] ensures that the probe minimally perturbs the native binding mode while delivering high signal-to-noise ratio fluorine spectra.

Chiral Pool Synthesis of Fluorinated Non-Proteinogenic Amino Acid Libraries

The availability of both enantiomers (e.g., (2R) CAS 2349754-59-0 ) enables systematic stereochemical SAR studies. Procurement of enantiopure material with defined stereochemistry supports diversity-oriented synthesis of fluorinated peptide libraries for high-throughput screening campaigns targeting protein-protein interactions or antimicrobial peptide optimization.

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